molecular formula C15H14F3NO3 B4946534 6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid CAS No. 19849-08-2

6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B4946534
CAS No.: 19849-08-2
M. Wt: 313.27 g/mol
InChI Key: MOQGSCDMYULJCN-UHFFFAOYSA-N
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Description

6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a cyclohexene-based compound featuring a carboxylic acid group at position 1 and a carbamoyl substituent at position 6, which is further modified with a meta-trifluoromethylphenyl moiety. The compound’s carboxylic acid group enhances solubility in polar solvents, while the carbamoyl and trifluoromethyl groups facilitate hydrogen bonding and hydrophobic interactions, respectively. These characteristics make it a candidate for drug discovery, particularly in targeting proteins with hydrophobic binding pockets, such as estrogen receptors .

Properties

IUPAC Name

6-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3/c16-15(17,18)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)14(21)22/h1-5,8,11-12H,6-7H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOQGSCDMYULJCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19849-08-2
Record name 3'-(TRIFLUOROMETHYL)-1,2,3,6-TETRAHYDROPHTHALANILIC ACID
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.

    Carbamoylation: The phenyl ring is carbamoylated using isocyanates or carbamoyl chlorides under basic conditions to form the desired carbamoyl linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: NaOH, KOH, NH3

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The carbamoyl group can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclohexene ring provides structural stability and rigidity, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Trifluoromethyl Positional Isomerism

The meta- and para-trifluoromethylphenyl isomers (313.27 Da) exhibit identical molecular weights but differ in substituent orientation. The para isomer (CAS 477888-70-3) may exhibit stronger hydrophobic interactions due to symmetrical positioning, whereas the meta isomer (target compound) could offer steric advantages in binding asymmetric protein pockets .

Fluorination Effects

The trifluoromethyl group in the target compound increases electronegativity and lipophilicity (logP estimated ~1.6–1.8), enhancing membrane permeability compared to non-fluorinated analogs like CAS 59157-31-2 (logP ~0.9–1.2) . Fluorination also reduces metabolic degradation, improving pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the critical factors influencing the stability of 6-{[3-(Trifluoromethyl)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid during synthesis?

  • Methodological Answer: Stability is highly dependent on reaction conditions, particularly pH and temperature. For example, the carboxylic acid group is prone to decarboxylation under acidic conditions, while the trifluoromethylphenyl carbamoyl group may hydrolyze in basic environments. To mitigate this, synthetic routes should employ buffered systems (pH 6–7) and temperatures below 60°C . Purification via HPLC under neutral conditions (as described in ) can preserve structural integrity.

Q. How can researchers confirm the stereochemical purity of this compound post-synthesis?

  • Methodological Answer: Use chiral HPLC or NMR spectroscopy with a chiral derivatizing agent. For cyclohexene derivatives, 2D-NOESY experiments are effective for confirming spatial arrangements of substituents. highlights similar approaches for trifluoromethylcyclobutane analogs, where coupling constants and NOE correlations resolved stereochemistry .

Q. What analytical techniques are recommended for assessing purity and structural fidelity?

  • Methodological Answer: LC-MS (liquid chromatography-mass spectrometry) is critical for detecting impurities, particularly unreacted intermediates. High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carbamoyl and carboxylic acid groups). ’s analysis of a related cyclohexene carboxylate used similar methods .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer: Molecular docking tools like AutoDock Vina ( ) are effective for preliminary binding studies. Parameterize the trifluoromethyl group’s electrostatic properties using density functional theory (DFT) to improve scoring accuracy. For example, in , docking accuracy improved by 20% when incorporating solvent-accessible surface area (SASA) calculations .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer: Cross-validate results using orthogonal assays. For instance, if enzymatic inhibition data conflicts with cell-based assays, perform isothermal titration calorimetry (ITC) to measure direct binding affinities. ’s study on fluorinated biphenylacetic acids used ITC to reconcile discrepancies between in vitro and in vivo activity .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

  • Methodological Answer: Systematically modify substituents on the cyclohexene ring and trifluoromethylphenyl group. For example, replacing the carbamoyl group with a sulfonamide (as in ) may enhance solubility without sacrificing affinity. Use QSAR (quantitative SAR) models to predict logP and polar surface area, prioritizing derivatives with balanced hydrophobicity .

Synthesis and Mechanistic Questions

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?

  • Methodological Answer: Key challenges include controlling exothermic reactions (due to the trifluoromethyl group’s electron-withdrawing effects) and minimizing racemization. Use flow chemistry for precise temperature control and employ immobilized catalysts (e.g., polymer-supported reagents) to enhance stereoselectivity. ’s patent describes a scalable HPLC-free purification method using formic acid/water mixtures .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer: The trifluoromethyl group acts as a strong meta-director in electrophilic aromatic substitution, limiting regioselectivity in cross-coupling. To overcome this, employ Pd-catalyzed C–H activation with directing groups (e.g., pyridine auxiliaries). ’s synthesis of a related trifluoromethylpyrimidine derivative used this approach .

Key Research Findings

  • The trifluoromethyl group enhances metabolic stability but reduces aqueous solubility, necessitating prodrug strategies (e.g., esterification of the carboxylic acid) .
  • Computational studies suggest the cyclohexene ring’s conformation impacts binding to hydrophobic enzyme pockets .

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